1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+)

Descripción general

Descripción

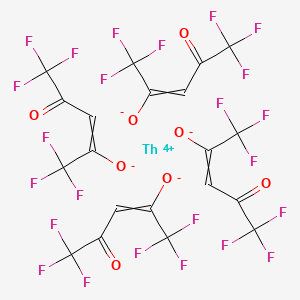

1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) is a complex compound that combines the unique properties of hexafluoro-4-oxopent-2-en-2-olate with thorium in its +4 oxidation state

Métodos De Preparación

The synthesis of 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) typically involves the reaction of thorium salts with hexafluoro-4-oxopent-2-en-2-olate ligands. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive environments to maintain the integrity of the compound. Industrial production methods may involve large-scale reactions in controlled environments to ensure high purity and yield.

Análisis De Reacciones Químicas

1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of thorium oxides.

Reduction: Reduction reactions may involve the use of reducing agents to convert thorium(4+) to lower oxidation states.

Substitution: The hexafluoro-4-oxopent-2-en-2-olate ligands can be substituted with other ligands, altering the properties of the compound. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or metal hydrides, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other thorium-based compounds and materials.

Materials Science: The compound’s unique properties make it suitable for developing advanced materials with specific characteristics, such as high thermal stability and resistance to corrosion.

Nuclear Research: Thorium compounds are of interest in nuclear research due to thorium’s potential as a nuclear fuel. This compound can be studied to understand the behavior of thorium in various chemical environments.

Medicine: Research is ongoing to explore the potential use of thorium compounds in medical applications, such as targeted radiotherapy for cancer treatment.

Mecanismo De Acción

The mechanism of action of 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) involves its interaction with molecular targets and pathways specific to its application. In nuclear research, the compound’s behavior under irradiation and its ability to form stable complexes are of particular interest. In materials science, its mechanism involves the formation of strong bonds with other elements, contributing to the material’s stability and performance.

Comparación Con Compuestos Similares

1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) can be compared with other thorium compounds, such as thorium nitrate and thorium oxide. Unlike these compounds, 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) offers unique properties due to the presence of hexafluoro-4-oxopent-2-en-2-olate ligands, which enhance its stability and reactivity. Similar compounds include:

Thorium Nitrate: Used in various industrial applications and as a precursor for other thorium compounds.

Thorium Oxide: Known for its high melting point and use in high-temperature applications.

Thorium Fluoride: Utilized in optical coatings and as a component in fluoride glasses.

These comparisons highlight the unique aspects of 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+), making it a valuable compound for research and industrial applications.

Actividad Biológica

The compound 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate; thorium(4+) is a complex organofluorine compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Molecular Characteristics

- Molecular Formula : CHFOTh

- Molecular Weight : 677.0 g/mol

- InChIKey : ZUSKFDORJCVUSD-UPHRSURJSA-M

Spectral Data

The spectral data of this compound can be crucial for understanding its interactions:

- UV-Vis Spectra : Provides insights into electronic transitions.

- NMR Spectroscopy : Helps in elucidating the structure and dynamics of the compound.

The biological activity of 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate; thorium(4+) is primarily attributed to its ability to interact with various cellular components:

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cells by increasing ROS levels. This mechanism is significant in its cytotoxic effects against various pathogens and cancer cells .

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in metabolic pathways, leading to cell death. For instance, allosteric inhibitors targeting trypanothione reductase have shown promising results in disrupting parasite metabolism .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound using various cell lines:

| Cell Line | Concentration (μM) | EC50 (μM) | Activity Level |

|---|---|---|---|

| Human Monocytes (U-937) | 3.125 - 200 | < 25 | High Activity |

| Leishmania parasites | 12.5 - 200 | < 10 | Very High Activity |

The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity. The results indicated that the compound effectively reduces cell viability in a dose-dependent manner .

Case Studies

-

Antileishmanial Activity :

A study focused on the antileishmanial properties of similar compounds demonstrated that they significantly reduced parasite viability through ROS-mediated pathways. The study reported an EC50 value below 10 μM for effective compounds . -

Anticancer Properties :

Research has indicated that fluorinated compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves disrupting mitochondrial function and activating caspase pathways . -

Antimicrobial Effects :

The compound's structural analogs have shown antimicrobial activity against various bacterial strains. These studies suggest that the hexafluoroalkyl group enhances membrane permeability and disrupts bacterial cell walls .

Propiedades

IUPAC Name |

1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C5H2F6O2.Th/c4*6-4(7,8)2(12)1-3(13)5(9,10)11;/h4*1,12H;/q;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGZMIMHOSPNGO-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Th+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H4F24O8Th | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1060.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.